8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Beschreibung
The compound 8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold merging pyrazole and quinoline moieties. This structural framework is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-targeting properties (e.g., benzodiazepine receptors, COX-2, and PDE4 inhibition) . The compound features three distinct substituents:
- 8-Methoxy group: Enhances electron density and influences pharmacokinetics.
- 5-(2-Methoxybenzyl): A lipophilic substituent that may improve membrane permeability.
- 3-(p-Tolyl): A para-methylphenyl group contributing to steric and electronic interactions in target binding.
Synthetic routes for pyrazolo[4,3-c]quinolines typically involve reductive cyclization of α,β-unsaturated ketones or Claisen-Schmidt condensations .
Eigenschaften
IUPAC Name |
8-methoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-10-18(11-9-17)25-22-16-29(15-19-6-4-5-7-24(19)31-3)23-13-12-20(30-2)14-21(23)26(22)28-27-25/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPFRCMZJFJSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Quinoline ring formation: The pyrazole intermediate can undergo cyclization with an appropriate aldehyde or ketone to form the quinoline ring.
Substitution reactions: Methoxy and tolyl groups can be introduced through nucleophilic substitution reactions using methoxybenzyl chloride and p-tolyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of “8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline” depends on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 8
Impact :
- Methoxy and ethoxy groups improve water solubility compared to methyl.
Substituent Variations at Position 5
Impact :
Substituent Variations at Position 3
Impact :
- Fluorine in Analog 8 increases electronegativity and metabolic stability, making it suitable for receptor assays (e.g., GPR35) .
- p-Tolyl (target) balances lipophilicity and steric bulk, whereas methoxyphenyl (Analog 9) may improve solubility but reduce target affinity.
Data Table: Structural and Functional Comparison
Biologische Aktivität
8-Methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. Its unique structure, characterized by a pyrazoloquinoline core with methoxy and tolyl substituents, suggests potential applications in medicinal chemistry, particularly in cancer therapy and antimicrobial treatments.
Chemical Structure
The molecular formula of this compound is . The presence of methoxy and tolyl groups enhances its solubility and stability, influencing its interactions with biological targets.
Anticancer Properties
Research indicates that 8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity. It has been shown to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells by disrupting cell cycle progression, particularly at the G2/M phase. This effect is mediated through the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colorectal) | 0.35 | Inhibition of proliferation |
| Caco-2 (Colorectal) | 0.54 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The structural characteristics contribute to its effectiveness in inhibiting bacterial growth.
- Antimicrobial Efficacy : Studies have shown that derivatives of pyrazoloquinolines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness is often assessed using IC50 values, indicating its potential as an antibiotic agent.
| Bacterial Strain | IC50 (µg/mL) | Activity Level |
|---|---|---|
| S. epidermidis | 10 | Moderate |
| K. pneumoniae | 25 | Low |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Study on Colorectal Cancer : A study evaluated the cytotoxicity of the compound on HCT116 and Caco-2 cells, revealing significant inhibition of cell growth and induction of apoptosis through cell cycle arrest at the G2/M phase.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 8-methoxy-5-(2-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from intermediates like 2,4-dichloroquinoline-3-carbonitrile. Key steps include:
- Cyclization : Thermal cyclization of 4-(2-methoxyphenyl)pyrazole-3-carboxylate derivatives under reflux conditions to form the pyrazoloquinoline core .
- Substitution : Introduction of the p-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for isolation .
- Table : Synthetic Routes Comparison
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Spectroscopy :
- ¹³C NMR : Confirm regioselectivity of substitutions (e.g., methoxybenzyl group at N(5)) .
- Mass spectrometry (HRMS) : Validate molecular weight (±3 ppm error) .
Q. What preliminary biological screening methods are applicable?
- Methodological Answer :
- Antimicrobial assays : Follow CLSI guidelines using broth microdilution (MIC values against S. aureus and E. coli) .
- Antioxidant activity : DPPH radical scavenging assay (IC50 comparison with ascorbic acid) .
- Dose-response curves : Use nonlinear regression to calculate EC50 values .
Advanced Research Questions
Q. How can synthesis yields be optimized when introducing electron-donating groups (e.g., methoxy)?
- Methodological Answer :
- Catalyst screening : InCl3 improves regioselectivity and yield in pyrazole-quinoline coupling (70–75% vs. 50–60% without catalyst) .
- Solvent optimization : Ethanol/water mixtures reduce side reactions compared to pure DMF .
- Temperature control : Maintain 80°C during cyclization to avoid decomposition .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardize assays : Variability in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates). Use ATCC reference strains for comparability .
- SAR analysis : Compare substituent effects; e.g., p-tolyl enhances lipid solubility, altering membrane permeability .
Q. What computational methods predict conformational stability?
- Methodological Answer :
- DFT calculations : B3LYP/6-31G* level to assess relative energies of hypothetical conformers (e.g., ΔG < 2 kcal/mol indicates stability) .
- Molecular docking : Simulate interactions with cholinesterase enzymes (AutoDock Vina) to prioritize analogs .
Q. How to address experimental limitations in pharmacological stability studies?
- Methodological Answer :
- Sample degradation : Use continuous cooling (4°C) during prolonged assays to inhibit organic compound breakdown .
- Matrix variability : Spiking studies with controlled wastewater matrices validate environmental relevance .
Data Contradiction Analysis
Q. Why do pyrazoloquinoline derivatives show inconsistent antiviral activity?
- Analysis :
- Structural factors : 8-Methoxy substitution may hinder target binding compared to 6-methoxy analogs .
- Experimental design : Differences in cell lines (e.g., Vero vs. HeLa) affect viral replication rates .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
